2-(4-Acetylamino-benzenesulfonylamino)-3-phenyl-propionic acid ethyl ester
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Overview
Description
ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester, an acetamido group, a benzenesulfonamido group, and a phenylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE typically involves the following steps:
Formation of Sulfonamide: The initial step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Acetylation: The sulfonamide is then acetylated using acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sulfuric acid (H2SO4)
Reduction: Lithium aluminum hydride (LiAlH4), ethanol
Substitution: Sodium azide (NaN3), acetonitrile
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Substitution: Azide derivatives
Scientific Research Applications
ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its sulfonamide moiety.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as urease.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfapyridine: Effective against pneumonia.
Sulfathiazole: Used during World War II to fight infections in soldiers.
Uniqueness
ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is unique due to its complex structure, which includes an ethyl ester and a phenylpropanoate moiety. This structure provides additional functional groups that can be modified for various applications, making it a versatile compound in medicinal chemistry and industrial synthesis .
Properties
Molecular Formula |
C19H22N2O5S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 2-[(4-acetamidophenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H22N2O5S/c1-3-26-19(23)18(13-15-7-5-4-6-8-15)21-27(24,25)17-11-9-16(10-12-17)20-14(2)22/h4-12,18,21H,3,13H2,1-2H3,(H,20,22) |
InChI Key |
QTIIUQCSZDWTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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